6-amino-5,6,7,8-tetrahydroisoquinolin-5-onedihydrochloride
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Overview
Description
6-amino-5,6,7,8-tetrahydroisoquinolin-5-onedihydrochloride is a chemical compound with the molecular formula C9H12Cl2N2O and a molecular weight of 235.11 g/mol It is a derivative of isoquinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-5,6,7,8-tetrahydroisoquinolin-5-onedihydrochloride typically involves the reduction of isoquinoline derivatives. One common method includes the catalytic hydrogenation of 6-nitro-5,6,7,8-tetrahydroisoquinoline, followed by acidification to obtain the dihydrochloride salt . The reaction conditions often involve the use of palladium on carbon (Pd/C) as a catalyst and hydrogen gas under pressure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and hydrogen flow rate is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
6-amino-5,6,7,8-tetrahydroisoquinolin-5-onedihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Further reduction can lead to the formation of tetrahydroisoquinoline derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted isoquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted isoquinoline derivatives, which can have different functional groups attached to the isoquinoline ring, enhancing their chemical and biological properties.
Scientific Research Applications
6-amino-5,6,7,8-tetrahydroisoquinolin-5-onedihydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-amino-5,6,7,8-tetrahydroisoquinolin-5-onedihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 6-nitro-5,6,7,8-tetrahydroisoquinoline
- 5,6,7,8-tetrahydroisoquinoline
- 6-chloro-5,6,7,8-tetrahydroisoquinoline
Uniqueness
6-amino-5,6,7,8-tetrahydroisoquinolin-5-onedihydrochloride is unique due to its amino group, which allows for a wide range of chemical modifications and enhances its potential biological activities. Compared to other similar compounds, it offers more versatility in synthetic applications and potential therapeutic uses.
Properties
IUPAC Name |
6-amino-7,8-dihydro-6H-isoquinolin-5-one;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O.2ClH/c10-8-2-1-6-5-11-4-3-7(6)9(8)12;;/h3-5,8H,1-2,10H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPEXXXSONLLRJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CN=C2)C(=O)C1N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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